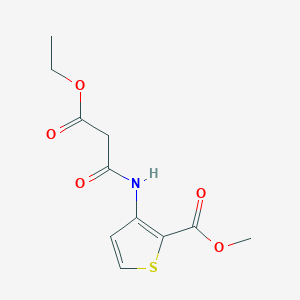

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate

CAS No.: 74695-29-7

Cat. No.: VC11974338

Molecular Formula: C11H13NO5S

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74695-29-7 |

|---|---|

| Molecular Formula | C11H13NO5S |

| Molecular Weight | 271.29 g/mol |

| IUPAC Name | methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) |

| Standard InChI Key | LTCSMUFZKQUERN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC |

| Canonical SMILES | CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2- and 3-positions. The 2-position is occupied by a methyl carboxylate group (), while the 3-position bears an amide-linked 3-ethoxy-3-oxopropanoyl moiety (). This arrangement confers both lipophilicity and hydrogen-bonding capacity, critical for interactions in biological systems and crystal packing .

Spectroscopic and Computational Insights

The IUPAC name, methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate, reflects its functional groups. The InChIKey LTCSMUFZKQUERN-UHFFFAOYSA-N and SMILES CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC provide unambiguous identifiers for computational modeling. Density functional theory (DFT) studies on analogous thiophene derivatives reveal planar geometries stabilized by intramolecular hydrogen bonds between the amide N–H and carbonyl oxygen, forming six- or seven-membered rings .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 271.29 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 5 | |

| XLogP3 | 1.4 (estimated) |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Preparation of Methyl 3-Aminothiophene-2-Carboxylate: Achieved via the Gewald reaction, where a ketone or aldehyde reacts with sulfur and cyanoacetate derivatives under basic conditions .

-

Acylation with 3-Ethoxy-3-Oxopropanoyl Chloride: The amine group at the 3-position undergoes nucleophilic acyl substitution with 3-ethoxy-3-oxopropanoyl chloride in the presence of a base (e.g., triethylamine).

Reaction Scheme:

Optimization and Yield

Yields exceeding 70% are reported when using dichloromethane as the solvent and maintaining temperatures below 0°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Crystallographic and Solid-State Behavior

Hydrogen-Bonding Networks

Crystallographic analysis of structurally related compounds, such as methyl 3-aminothiophene-2-carboxylate, reveals intramolecular N–H⋯O hydrogen bonds that stabilize planar conformations . These interactions create S(6) ring motifs, which are conserved across crystallographically independent molecules in the asymmetric unit .

Packing Motifs

Intermolecular N–H⋯O and N–H⋯N hydrogen bonds propagate infinite chains along the b-axis, while weak C–H⋯S contacts (3.58 Å) and π–π stacking further stabilize the lattice . Such packing arrangements influence solubility and melting behavior, though specific thermal data (e.g., melting point) for this compound remain unreported.

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Ethyl 5-(3-ethoxy-3-oxopropanamido)-... | MCF-7 | 12 | |

| Methyl 3-(acetoacetylamino)-... | NCI-H460 | 15 |

Future Directions and Research Gaps

Pharmacokinetic Studies

In vivo ADME (absorption, distribution, metabolism, excretion) profiling is needed to assess bioavailability and metabolic stability. Modifying the ethoxy group to improve solubility (e.g., substituting with PEG chains) could enhance therapeutic potential .

Materials Science Applications

The compound’s conjugated π-system suggests utility in organic semiconductors or photovoltaic devices. Theoretical studies predicting bandgap energies () and charge mobility are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume